molecular formula C13H14F3NO5 B8250805 2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid

2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid

Cat. No.: B8250805
M. Wt: 321.25 g/mol
InChI Key: ITFDDXNZEALFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethoxy substituent on a benzoic acid core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The process may involve multiple steps, including nitration, reduction, and esterification reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups onto the aromatic ring .

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical reactions. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-((Tert-butoxycarbonyl)amino)-4-chlorobenzoic acid: Contains a chlorine substituent instead of a trifluoromethoxy group.

    2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid: Features a nitro group in place of the trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid imparts unique electronic and steric properties, making it distinct from similar compounds. This can affect its reactivity, stability, and interactions with other molecules, providing advantages in specific applications .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-6-7(21-13(14,15)16)4-5-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFDDXNZEALFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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